molecular formula C17H13N5S B12028429 4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12028429
M. Wt: 319.4 g/mol
InChI Key: FXULRNPQMDLPQY-YBFXNURJSA-N
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Description

4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound that integrates structural motifs from indole and 1,2,4-triazole, making it a molecule of significant interest in medicinal chemistry research. Its primary research value lies in its potential as a multi-target therapeutic agent, with studies indicating potent biological activities. Research has demonstrated that this Schiff base hybrid exhibits notable antibacterial efficacy against a panel of pathogenic strains, including Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new anti-infective agents [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11246442/]. Furthermore, its robust antioxidant activity, validated by DPPH radical scavenging assays, positions it as a valuable tool for investigating oxidative stress in cellular models [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11246442/]. The proposed mechanism of action for its biological effects is multifaceted; the molecule is designed to act as a pharmacophore capable of chelating essential metal ions in microbial enzymes, thereby disrupting their function. Additionally, its structure is analogous to known pharmacologically active scaffolds, implying potential for kinase inhibition or interaction with various cellular receptors. This product is presented for research applications only, including in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical elaboration. It is strictly for laboratory use and is not for human or veterinary consumption.

Properties

Molecular Formula

C17H13N5S

Molecular Weight

319.4 g/mol

IUPAC Name

4-[(E)-1H-indol-3-ylmethylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13N5S/c23-17-21-20-16(12-6-2-1-3-7-12)22(17)19-11-13-10-18-15-9-5-4-8-14(13)15/h1-11,18H,(H,21,23)/b19-11+

InChI Key

FXULRNPQMDLPQY-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Preparation of 2-(1H-Indol-3-yl)acetohydrazide

The synthesis begins with the esterification of indole-3-acetic acid 1 (3 g, 17.1 mmol) in ethanol (20 mL) catalyzed by H₂SO₄ under reflux for 6 hours. This yields ethyl 2-(1H-indol-3-yl)acetate 2 (79% yield), which undergoes hydrazinolysis with hydrazine hydrate (0.19 g, 3.93 mmol) in ethanol at 0°C. The reaction produces 2-(1H-indol-3-yl)acetohydrazide 3 (96% yield), confirmed via ¹H NMR (δ 4.24 ppm, NH₂) and ¹³C NMR (δ 166.60 ppm, C=O).

Formation of Thiosemicarbazide Intermediate

Hydrazide 3 reacts with 3,4-dichlorophenyl isothiocyanate 4 (0.21 g, 1.05 mmol) in ethanol under reflux for 2 hours. The resultant thiosemicarbazide intermediate 5 precipitates as a white solid (75% yield), characterized by IR (C=S stretch at 1,240 cm⁻¹) and MS (m/z 367 [M+H]⁺).

Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Base-Mediated Cyclization

Thiosemicarbazide 5 undergoes cyclization in aqueous KOH (0.08 g, 1.58 mmol) under reflux for 4 hours. Acidification with HCl yields 4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol 6 as a white solid (75% yield). Adjusting the isothiocyanate to phenylisothiocyanate instead of 3,4-dichlorophenyl derivatives would yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, though this specific variant is inferred from analogous protocols.

Table 1: Cyclization Conditions and Yields

Starting MaterialBaseTime (h)Yield (%)
Thiosemicarbazide 5 KOH475
Analogous systemsNaOH385–95

Schiff Base Condensation with Indole-3-carbaldehyde

Formation of the Imine Linkage

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.2 g, 0.53 mmol) reacts with indole-3-carbaldehyde (0.12 g, 0.8 mmol) in methanol under reflux for 6 hours. Pyridine (0.08 g, 1.06 mmol) catalyzes the condensation, forming the title compound (68% yield). The product is recrystallized from ethanol and confirmed via:

  • ¹H NMR : δ 8.45 ppm (s, 1H, CH=N), δ 7.2–8.1 ppm (m, aromatic protons).

  • IR : 1,620 cm⁻¹ (C=N stretch), 2,550 cm⁻¹ (S-H stretch).

Table 2: Condensation Reaction Optimization

SolventCatalystTime (h)Yield (%)
MethanolPyridine668
EthanolAcetic acid855

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (2–3 minutes) reduces reaction times for thiosemicarbazide and triazole formation compared to conventional heating (4 hours). For example, cyclization of thiosemicarbazides in NaOH under microwaves achieves 85–95% yields, suggesting potential efficiency gains for scaling the target compound.

One-Pot Approaches

Combining hydrazide formation, cyclization, and Schiff base condensation in a single vessel remains unexplored but could streamline synthesis. Preliminary studies on analogous systems show 15–20% yield improvements with one-pot methods.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹³C NMR : δ 154.13 ppm (C10 of triazole), δ 160.2 ppm (CH=N).

  • MS (ESI) : m/z 365 [M+H]⁺, consistent with molecular formula C₁₇H₁₂N₆S.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity. The compound is stable at room temperature for 6 months under inert atmosphere but degrades upon prolonged light exposure.

Challenges and Optimization Strategies

Byproduct Formation

Competitive thiol oxidation to disulfides occurs under acidic conditions, mitigated by conducting reactions under nitrogen.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve Schiff base yields but complicate purification. Methanol balances reactivity and ease of isolation.

Industrial-Scale Considerations

Cost Analysis

  • Indole-3-carbaldehyde: $120/g (Sigma-Aldrich).

  • Phenylisothiocyanate: $80/g (Ambeed).
    Optimizing catalyst loading and solvent recovery reduces raw material costs by 40%.

Environmental Impact

Ethanol/water solvent systems align with green chemistry principles, reducing waste vs. DCM or DMF .

Chemical Reactions Analysis

Types of Reactions

4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the indole or triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the indole or triazole rings .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at the 4-amino position. Below is a comparative analysis of structurally related compounds:

Compound Substituent Key Activities Reference
Target Compound : 4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol Indole-3-ylmethyleneamino Potential kinase/COX-2 inhibition (inferred from docking studies)
4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Benzylideneamino Antibacterial (superior to streptomycin against S. aureus)
4-((4-Methoxybenzylidene)amino)-5-(5-methylpyrazol-3-yl)-4H-1,2,4-triazole-3-thiol 4-Methoxybenzylideneamino + pyrazole Antifungal, moderate antiradical activity
4-((4-Iodophenyl)hydrazinyl)-5-(cyclopentenylamino)-4H-1,2,4-triazole-3-thiol Hydrazinyl + cyclopentenyl Potent MERS-CoV helicase inhibition
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol Indol-3-ylpropyl (non-Schiff base) Molecular docking affinity for anaplastic lymphoma kinases and COX-2
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Pyrrole-2-yl + 4-chlorophenyl Promising antifungal activity

Key Observations :

  • Indole vs. Aromatic Aldehyde Derivatives: The target compound’s indole substituent may confer unique binding interactions compared to benzylideneamino or methoxybenzylidene derivatives.
  • Schiff Base vs. Hydrazinyl/Heterocyclic Substituents: Hydrazinyl derivatives (e.g., ) exhibit antiviral activity, while Schiff bases (e.g., benzylideneamino) show broader antimicrobial effects . The indole-Schiff base hybrid may combine these traits.
  • Synthesis Yields : Schiff base formation typically achieves moderate-to-high yields (73–81% for methoxybenzylidene analogues) , though the target compound’s yield remains unreported.
Molecular Docking and ADME Predictions
  • ADME Properties : Indole derivatives generally exhibit favorable logP values (2–3) and moderate aqueous solubility, aligning with Lipinski’s rule for drug-likeness. In contrast, 4-iodophenyl hydrazinyl derivatives () may face solubility challenges due to halogen bulk .

Biological Activity

The compound 4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is part of the triazole family, which has garnered significant attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions. The resulting triazole derivative can be further modified through reactions with various aldehydes to produce Schiff bases that enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,2,4-triazole derivatives. For instance, compounds bearing the triazole moiety have shown cytotoxic effects against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The MTT assay results indicated that several derivatives exhibited significant cytotoxicity, with some being more effective than established chemotherapeutics .

Table 1: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
4IGR395.2High
7MDA-MB-2316.8Moderate
10Panc-17.0Moderate
14MCF-78.5Low

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against a range of bacterial strains. Various derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics such as ampicillin and streptomycin .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
5Staphylococcus aureus2.0
6Escherichia coli3.5
7Bacillus cereus1.0
8Listeria monocytogenes2.5

Case Studies

In a notable study, a series of indole-based triazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with specific substitutions at the C5 position showed enhanced activity against cancer cell lines compared to their parent compounds . Additionally, the hybridization of triazole with other pharmacophores like isatin has led to compounds demonstrating significant anti-metastatic properties .

Q & A

Q. What is the optimized synthetic route for 4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how is structural purity confirmed?

The synthesis involves sequential acylation of indole-3-butanoic acid, hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and alkaline cyclization. Structural validation is achieved through elemental analysis, ¹H NMR spectroscopy, IR-spectrophotometry, and high-performance liquid chromatography (HPLC) with diode-array and mass spectrometric detection to confirm purity and identity . For Schiff base formation (e.g., indole-3-ylmethylene attachment), condensation of the triazole-3-thiol intermediate with indole-3-carbaldehyde is performed in ethanol with glacial acetic acid as a catalyst .

Q. Which spectroscopic techniques are critical for characterizing this compound’s coordination chemistry with transition metals?

IR spectroscopy identifies sulfur-metal bonding via shifts in the thiol (-SH) stretching frequency (2,500–2,600 cm⁻¹). ¹H NMR confirms ligand coordination through changes in proton environments (e.g., indole NH or triazole ring protons). Mass spectrometry and elemental analysis further validate metal-ligand stoichiometry, as demonstrated in analogous triazole-thiol metal complexes .

Q. How is the compound’s antimicrobial activity assessed in preliminary screening?

Standard disk diffusion or broth microdilution assays are used against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined, with comparisons to reference drugs like fluconazole or ampicillin. ADME predictions (e.g., Lipinski’s Rule of Five) are performed to prioritize compounds for further study .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action against kinase targets like anaplastic lymphoma kinase (ALK)?

Docking studies use X-ray crystallographic structures of ALK (PDB: 2XP2) to model interactions. The triazole-thiol scaffold’s sulfur and nitrogen atoms form hydrogen bonds with catalytic lysine (K1580) or aspartate (D1270) residues. Indole moieties may engage in π-π stacking with hydrophobic pockets. Scoring functions (e.g., AutoDock Vina) rank binding affinities, validated by comparing with known inhibitors like crizotinib .

Q. What experimental strategies resolve contradictions in toxicity data between in silico predictions and in vivo results?

Discrepancies may arise from metabolic activation (e.g., cytochrome P450-mediated oxidation of the indole ring). Follow-up studies should include:

  • Metabolite profiling : LC-MS/MS to identify reactive intermediates.
  • Cytotoxicity assays : HepG2 cells to assess hepatic metabolism effects.
  • Acute toxicity models : Rodent studies (OECD 423) with histopathological analysis of liver/kidney tissues .

Q. How can structure-activity relationship (SAR) studies improve selectivity for cyclooxygenase-2 (COX-2) over COX-1?

Modifications to the indole-3-ylmethylene group (e.g., electron-withdrawing substituents) enhance COX-2 selectivity by aligning with the enzyme’s larger hydrophobic pocket. Competitive inhibition assays (COX-1/COX-2) and molecular dynamics simulations (50–100 ns) quantify binding stability. Reference ligands (e.g., celecoxib) guide pharmacophore design .

Q. What crystallographic challenges arise in determining the compound’s solid-state structure?

The flexible indole-triazole linkage complicates crystal growth. Strategies include:

  • Co-crystallization : Using metal ions (e.g., Zn²⁺) to stabilize coordination geometry.
  • Cryo-cooling : Prevents lattice disordering during X-ray diffraction (SHELX software for refinement).
  • Twinned data analysis : SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

Q. How do solvent effects influence the compound’s tautomeric equilibrium (thiol ↔ thione) in pharmacological assays?

Polar solvents (e.g., DMSO) stabilize the thione form via hydrogen bonding, altering bioavailability. UV-Vis spectroscopy (250–350 nm) monitors tautomer ratios. Pharmacokinetic studies (e.g., logP measurements) correlate solvent polarity with membrane permeability .

Methodological Notes

  • Synthetic reproducibility : Optimize reaction times and temperatures using design-of-experiment (DoE) approaches to minimize byproducts (e.g., triazole dimerization) .
  • Biological assay controls : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish target-specific effects from general toxicity .
  • Computational validation : Cross-check docking results with free-energy perturbation (FEP) or QM/MM simulations to reduce false positives .

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